(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride
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Description
(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O3 and its molecular weight is 210.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound interacts with its target, cathepsin C, by serving as a substrate. This interaction leads to the activation of the enzyme, which then carries out its function in various biochemical processes .
Biochemical Pathways
The compound is involved in the biosynthesis of 5-aminolevulinic acid (ALA), a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The main biosynthetic pathway of ALA in higher plants, known as the Beal pathway or C5-pathway, starts from glutamic acid, which is produced by the TCA cycle .
Result of Action
The activation of cathepsin C by H-ALA-ALA-OME HCL can lead to various molecular and cellular effects, depending on the specific biochemical pathways involved. For instance, in the context of the ALA biosynthetic pathway, the activation of this pathway can enhance key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of H-ALA-ALA-OME HCL. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVBOMWSCRPGM-FHAQVOQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553440 |
Source
|
Record name | Methyl L-alanyl-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41036-19-5 |
Source
|
Record name | Methyl L-alanyl-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2S)-2-[(2S)-2-aminopropanamido]propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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